2-Formyl-1,3-thiazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

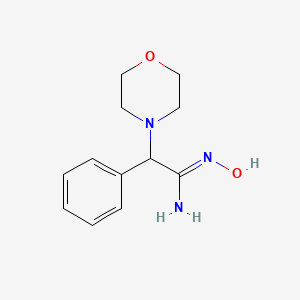

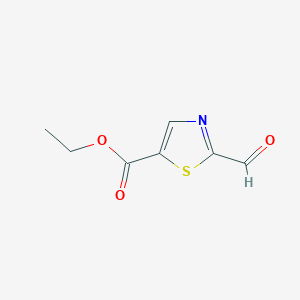

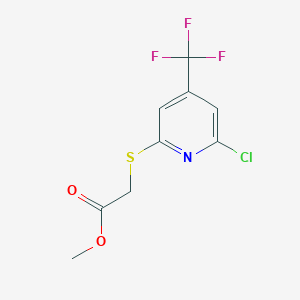

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-formyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-formyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications pharmacologiques

Le motif thiazole est un hétérocycle important en chimie médicinale en raison de ses activités pharmacologiques diverses. Les dérivés de 2-formyl-1,3-thiazole-5-carboxylate d'éthyle présentent un éventail d'activités biologiques, notamment des effets antibactériens, antifongiques, antiviraux, antihelminthiques, antitumoraux et anti-inflammatoires . Cette polyvalence en fait un échafaudage précieux pour le développement de nouveaux médicaments.

Activité antimicrobienne

Les dérivés thiazoliques sont connus pour leurs propriétés antimicrobiennes. Ils peuvent être synthétisés pour créer des composés qui combattent diverses infections bactériennes et fongiques. La flexibilité structurale du this compound permet le développement d'agents antimicrobiens ciblés .

Activité antitumorale

Le this compound s'est montré prometteur dans la recherche antitumorale. Ses dérivés peuvent interagir avec les composants cellulaires, conduisant à l'inhibition de la croissance des cellules cancéreuses. La recherche indique que certains dérivés thiazoliques peuvent induire la mort cellulaire dans les cellules cancéreuses .

Synthèse chimique et catalyse

En synthèse chimique, le this compound peut être utilisé comme un bloc de construction pour divers composés organiques. Sa réactivité le rend approprié pour une utilisation en catalyse, ce qui peut accélérer les réactions chimiques dans la synthèse de molécules complexes .

Modulation des voies biochimiques

En raison de sa nature réactive, le this compound peut moduler les voies biochimiques. Il peut activer ou inhiber les enzymes et les récepteurs au sein des systèmes biologiques, ce qui en fait un outil pour étudier les processus physiologiques .

Interaction avec l'ADN

Certains dérivés thiazoliques se sont avérés se lier à l'ADN et interagir avec la topoisomérase II, provoquant des cassures double brin de l'ADN et la mort cellulaire. Cette interaction est cruciale pour comprendre les mécanismes de certains agents antitumoraux et développer de nouvelles stratégies thérapeutiques .

Mécanisme D'action

Target of Action

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The compound’s interaction with its targets may result in changes at the molecular and cellular levels, leading to its observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to have diverse biological activities . They have been used in the synthesis of various biologically active compounds .

Cellular Effects

Thiazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

It has been suggested that thiazole derivatives can undergo Baylis–Hillman reaction .

Metabolic Pathways

Thiazole derivatives are known to be involved in various biological activities .

Propriétés

IUPAC Name |

ethyl 2-formyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUKDVMXENQHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)

amine](/img/structure/B1423566.png)

![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)